2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
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Overview
Description
2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, contributes to its significant pharmacological potential.
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria.
Medicine: Shows promise as an antitubercular and anti-HIV agent, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes . The compound’s anti-HIV activity is linked to its interference with viral replication mechanisms .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol can be compared with other triazoloquinazoline derivatives, such as:
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its potent anti-HIV and antibacterial activities.
1,2,4-Triazolo[5,1-i]purine derivatives: These compounds show structural similarity and have been studied for their receptor affinities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
886188-90-5 |
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Molecular Formula |
C16H12N4OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
InChI |
InChI=1S/C16H12N4OS/c1-21-13-9-5-3-7-11(13)14-18-15-10-6-2-4-8-12(10)17-16(22)20(15)19-14/h2-9H,1H3,(H,18,19) |
InChI Key |
PCYMDKJRLGFAHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C4C=CC=CC4=NC(=S)N3N2 |
solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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